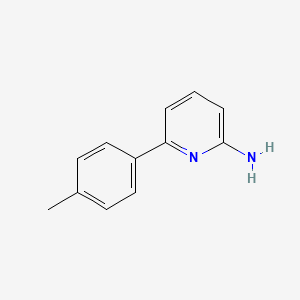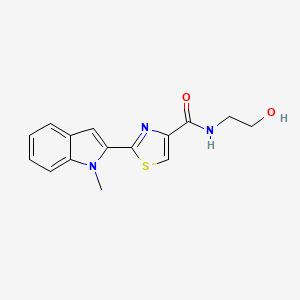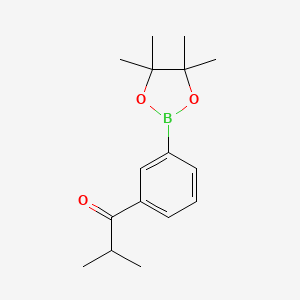![molecular formula C14H19N3OS B2767653 5-cyclopropyl-N-(thiophen-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide CAS No. 2199908-92-2](/img/structure/B2767653.png)
5-cyclopropyl-N-(thiophen-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The nature of the sulfur reagent makes an essential impact on reaction selectivity . Certain reactions can produce 2,3,5-trisubstituted thiophenes and 3-thienyl disulfides .Physical And Chemical Properties Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .科学的研究の応用
- Diketopyrrolopyrrole (DPP)-based Polymers : Compounds containing DPP moieties, such as the one you’ve mentioned, have attracted attention in organic electronics. For instance, 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP) and related derivatives have been incorporated into graphene aerogels for use as high-performance anode materials in lithium-ion batteries . These materials enhance electron transport, prevent electrode rupture, and improve cycling stability.
- Thin Film Transistors (OTFTs) : Another DPP-containing polymer, poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene) (PDBF-co-TT), has been studied as a semiconductor in organic thin film transistors (OTFTs) due to its favorable properties .
- Crystalline Conjugated Polymers : Conjugated polymers like PDTTTPD, which combines 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene and thieno[3,4-c]pyrrole-4,6-dione units, exhibit high crystallinity and thermal stability. These materials find applications in organic photovoltaics and other optoelectronic devices .
Organic Electronics and Semiconductors
作用機序
Target of Action
Compounds with similar structures, such as thiophene-based analogs, have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s worth noting that thiophene-diketopyrrolopyrrole-based molecules, which share structural similarities with the compound , have been found to improve electron transport and lithium-ion diffusion rate when embedded into graphene aerogels . This suggests that the compound may interact with its targets to facilitate electron transport and ion diffusion.
Biochemical Pathways
It’s known that thiophene-based compounds can influence a variety of properties and applications, including the advancement of organic semiconductors . This suggests that the compound may interact with biochemical pathways related to electron transport and ion diffusion .
Pharmacokinetics
It’s known that thiophene-diketopyrrolopyrrole-based molecules can effectively reduce the dissolution in the electrolyte, which could potentially improve the bioavailability of the compound .
Result of Action
It’s known that thiophene-diketopyrrolopyrrole-based molecules can prevent electrode rupture and improve electron transport and lithium-ion diffusion rate . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the thermal stability of similar compounds has been noted, with decomposition observed at temperatures of 348 and 380 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature and other environmental factors.
将来の方向性
特性
IUPAC Name |
2-cyclopropyl-N-thiophen-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-14(15-13-2-1-5-19-13)17-8-10-6-16(12-3-4-12)7-11(10)9-17/h1-2,5,10-12H,3-4,6-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCHKKATOCYCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(thiophen-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2767570.png)

![3-(4-chlorophenyl)-1-hexyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2767572.png)

![3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2767577.png)
![N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2767579.png)
![(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile](/img/structure/B2767580.png)


![5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile](/img/structure/B2767585.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2767589.png)
![N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2767590.png)
